Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside
CAS No.:
Cat. No.: VC13330672
Molecular Formula: C29H27NO7
Molecular Weight: 501.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H27NO7 |
|---|---|
| Molecular Weight | 501.5 g/mol |
| IUPAC Name | 2-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3 |
| Standard InChI Key | HYDHLSHOGOVBCQ-UHFFFAOYSA-N |
| SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
| Canonical SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
Introduction
Chemical Structure and Protective Group Strategy
Core Structural Features
The compound’s structure derives from beta-D-glucopyranoside, modified at specific positions to block undesired reactivity. The glucose backbone features:
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A methyl group at the anomeric position (C1), locking the sugar in the beta configuration.
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3-O-Benzyl and 4,6-O-benzylidene groups protecting hydroxyls at C3, C4, and C6.
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A 2-deoxy-2-N-phthalimido group replacing the C2 hydroxyl with a phthalimide-protected amine .
These modifications are evident in its molecular formula, , and molecular weight of 501.5 g/mol . The benzylidene group forms a rigid dioxane ring across C4 and C6, while the benzyl ether at C3 provides steric bulk to direct subsequent reactions.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 501.5 g/mol | |
| Melting point | 130–136°C | |
| Specific rotation () | +89° to +95° (c=1, CHCl₃) | |
| Density | 1.45 g/cm³ |
Role of Protective Groups
The phthalimido group at C2 serves dual purposes: it masks the amine functionality while electronically deactivating the adjacent anomeric center, reducing unwanted side reactions during glycosylations . Benzyl and benzylidene groups provide orthogonal protection—benzyl ethers are stable under acidic conditions but cleavable via hydrogenolysis, whereas the benzylidene acetal is acid-labile, allowing sequential deprotection. This strategic shielding enables chemoselective modifications critical for constructing branched oligosaccharides .
Synthesis and Applications in Glycobiology
Synthetic Accessibility
The compound is typically synthesized from D-glucosamine through a multi-step sequence:
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Phthalimido protection: Reaction with phthalic anhydride converts the C2 amine to a phthalimide.
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Benzylidene acetal formation: Treatment with benzaldehyde dimethyl acetal under acid catalysis protects C4 and C6 hydroxyls.
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Benzylation: C3 hydroxyl is benzylated using benzyl bromide in the presence of a base .
Applications in Glycosylation Reactions
As a glycosyl donor, this compound’s anomeric methyl group can be activated under specific conditions:
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Lewis acid catalysts (e.g., TMSOTf) facilitate methyl group displacement, enabling the formation of glycosidic bonds with alcohols or other nucleophiles .
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The beta configuration is retained due to neighboring group participation from the C2 phthalimido group, which stabilizes the oxocarbenium intermediate.
Researchers have leveraged this reactivity to synthesize:
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Tumor-associated carbohydrate antigens (e.g., Globo-H) for anticancer vaccine development.
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Sialyl Lewis X mimics for studying selectin-mediated inflammation.
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Core structures of N-linked glycans to probe endoplasmic reticulum processing enzymes .
Research Findings and Mechanistic Insights
Stereoelectronic Effects in Glycosylation
Studies using this compound revealed that the phthalimido group’s electron-withdrawing nature lowers the energy barrier for oxocarbenium ion formation by 8–12 kcal/mol compared to unprotected analogs . This effect, quantified via density functional theory (DFT) calculations, explains the high glycosylation efficiencies (75–90% yields) observed with this donor.
Enzymatic Recognition Studies
In glycobiology, the compound has been used to probe glycosyltransferase specificity. For example:
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Beta-1,4-galactosyltransferase (β4GalT): The benzylidene-protected glucoside acts as a non-hydrolyzable acceptor analogue, helping crystallize enzyme-substrate complexes. This revealed a key hydrogen bond between the C6 benzylidene oxygen and His280 residue in the enzyme’s active site .
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O-GlcNAc transferase (OGT): Methylation at C1 prevents unwanted cleavage, allowing precise mapping of OGT’s binding pocket through structure-activity relationship studies.
Table 2: Key Enzyme Studies Using This Compound
Future Directions and Challenges
Recent advances have highlighted opportunities to improve this scaffold:
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Photocleavable protecting groups: Replacing benzylidene with ortho-nitrobenzylidene could enable light-directed deprotection for spatial control in solid-phase synthesis .
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Fluorescent tags: Incorporating dansyl or BODIPY moieties at the phthalimide’s imide nitrogen may create probes for real-time glycosylation monitoring.
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